



# Application Notes & Protocols: NMR Spectroscopic Characterization of N-(1phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(1-phenylethyl)propan-2-amine	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

**N-(1-phenylethyl)propan-2-amine** is a secondary amine featuring a chiral center, making it a valuable building block in synthetic organic chemistry and pharmaceutical development. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This document provides a comprehensive guide to the characterization of **N-(1-phenylethyl)propan-2-amine** using <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

#### **Data Presentation**

The expected chemical shifts ( $\delta$ ) for **N-(1-phenylethyl)propan-2-amine** are summarized in the tables below. These values are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS). The data presented here is representative and may vary slightly based on experimental conditions such as solvent and concentration.[1]

Table 1: <sup>1</sup>H NMR Spectral Data for **N-(1-phenylethyl)propan-2-amine**[1]



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Phenyl (Ar-H)	7.20 - 7.40	Multiplet	5H	-
Chiral Methine (C <sub>6</sub> H <sub>5</sub> -CH-N)	~3.80	Quartet	1H	~6.6 Hz
Phenyl-adjacent Methyl (CH <sub>3</sub> -CH)	~1.25	Doublet	3H	~6.6 Hz
Isopropyl Methine (CH- (CH <sub>3</sub> ) <sub>2</sub> )	~2.54	Heptet	1H	~6.4 Hz
Isopropyl Methyls (CH- (CH <sub>3</sub> ) <sub>2</sub> )	0.91 - 0.94	Doublet	6H	~6.4 Hz
Amine (N-H)	Variable (e.g., ~1.5)	Broad Singlet	1H	-

Table 2: <sup>13</sup>C NMR Spectral Data for **N-(1-phenylethyl)propan-2-amine**[1]

Carbon	Chemical Shift (δ, ppm)
Aromatic (C <sub>6</sub> H <sub>5</sub> )	125.0 - 145.0
Benzylic (C <sub>6</sub> H <sub>5</sub> -CH-N)	~54.0
Isopropyl Methine (N-CH-(CH <sub>3</sub> ) <sub>2</sub> )	~44.5
Phenyl-adjacent Methyl (CH₃-CH)	~24.0
Isopropyl Methyls (CH-(CH <sub>3</sub> ) <sub>2</sub> )	~23.0

# **Experimental Protocols**

Detailed methodologies for sample preparation and NMR data acquisition are provided below.



#### **Protocol 1: Sample Preparation**

- Sample Weighing: Accurately weigh 5-25 mg of **N-(1-phenylethyl)propan-2-amine** for <sup>1</sup>H NMR analysis, or 50-100 mg for <sup>13</sup>C NMR analysis, into a clean, dry vial.[1]
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), to the vial.[1] Chloroform-d is a common choice for small organic molecules.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
- Transfer: Carefully transfer the clear solution into the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

### **Protocol 2: NMR Data Acquisition**

The following are typical parameters for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz spectrometer.[1]

<sup>1</sup>H NMR Spectroscopy:

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16-32

• Relaxation Delay: 1.0 s

Acquisition Time: ~4 s



Spectral Width: -2 to 12 ppm

<sup>13</sup>C NMR Spectroscopy:

• Spectrometer: 100 MHz (for a 400 MHz <sup>1</sup>H instrument)

Solvent: CDCl₃

• Temperature: 298 K

• Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

• Number of Scans: 1024 or more, depending on sample concentration

• Relaxation Delay: 2.0 s

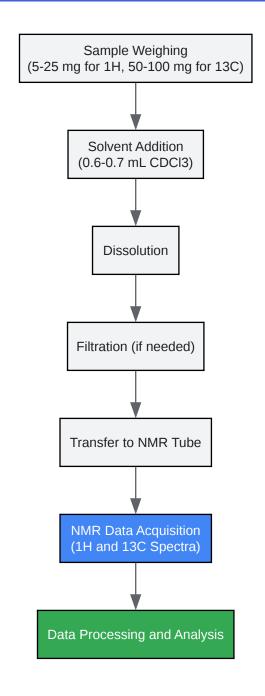
• Acquisition Time: ~1-2 s

• Spectral Width: 0 to 220 ppm

## **Mandatory Visualizations**

**Diagram 1: Experimental Workflow for NMR Analysis** 



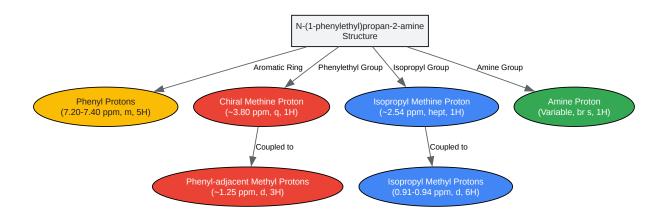


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Caption: Workflow for NMR sample preparation and analysis.

## Diagram 2: Structural Elucidation from <sup>1</sup>H NMR Data





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#### References

- 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]
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